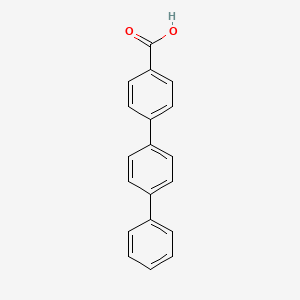
p-ターフェニル-4-カルボン酸
概要
説明
P-Terphenyl-4-carboxylic acid is an aromatic compound with the empirical formula C19H14O2 . It has a molecular weight of 274.31 . The compound is a member of the phenyl compound group and manifests as a white crystalline solid with limited solubility in water .
Synthesis Analysis
The synthesis of p-Terphenyl-4-carboxylic acid has been discussed in various research works . For instance, a thesis titled “SYNTHESIS AND APPLICATION OF p-TERPHENYL-4-CARBOXYLIC ACID PROTECTED PEPTIDES” discusses the synthesis, characterization, spectroscopic studies, and cation binding ability of p-Terphenyl-4-carboxylic acid .Molecular Structure Analysis
The molecular structure of p-Terphenyl-4-carboxylic acid is represented by the SMILES stringOC(=O)c1ccc(cc1)-c2ccc(cc2)-c3ccccc3 . This indicates that the compound consists of a central benzene ring substituted with two phenyl groups . Physical and Chemical Properties Analysis
P-Terphenyl-4-carboxylic acid is a white to yellow powder, crystals, or crystalline powder . It has a melting point of 305 °C (dec.) . The compound conforms to its infrared spectrum .科学的研究の応用
合成と特性評価
p-ターフェニル-4-カルボン酸は、その合成と特性評価、特に分光学的測定とカチオン結合能に焦点を当てて研究されてきました。 この化合物の合成は、さまざまな研究分野で潜在的な用途を持つペプチドの生成を可能にする特定の反応を含みます .
抗真菌および抗菌活性
研究によると、p-ターフェニル-4-カルボン酸誘導体は、カンジダ・アルビカンスに対する抗真菌活性と枯草菌に対する抗菌活性を示し、新しい抗菌剤開発における可能性を示唆しています .
脂質過酸化に対する阻害活性
p-ターフェニル-4-カルボン酸の誘導体は、細胞損傷につながる可能性のある脂質過酸化に対する阻害活性を示しました。 これは、酸化ストレス関連疾患の予防における可能性のある用途を示唆しています .
化学研究の歴史
p-ターフェニル化合物の化学研究は1877年に遡り、それ以来230種類以上のp-ターフェニルが単離されています。 この歴史的な観点は、この化合物の重要性とさまざまな科学的用途における可能性を強調しています .
Safety and Hazards
作用機序
Target of Action
It is postulated to function as an acid-base catalyst in organic compound synthesis .
Mode of Action
The p-Terphenyl-4-carboxylic acid is believed to contribute to the formation of hydrogen bonds between molecules, allowing for precise control over compound reactivity . This interaction with its targets leads to changes in the reactivity of the compounds involved.
Biochemical Pathways
The specific biochemical pathways affected by p-Terphenyl-4-carboxylic acid Its role as an acid-base catalyst suggests that it may influence a variety of biochemical reactions by facilitating the formation of hydrogen bonds .
Result of Action
The molecular and cellular effects of p-Terphenyl-4-carboxylic acid’s Its role in facilitating hydrogen bond formation suggests that it may influence the structure and reactivity of other molecules .
生化学分析
Biochemical Properties
p-Terphenyl-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the formation of hydrogen bonds due to its carboxylic acid group. This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an acid-base catalyst in organic synthesis, facilitating the formation of hydrogen bonds between molecules . These interactions are crucial for controlling the reactivity of compounds in biochemical pathways.
Cellular Effects
The effects of p-Terphenyl-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form hydrogen bonds and act as a catalyst can alter the behavior of cells, potentially leading to changes in cellular activities and functions .
Molecular Mechanism
At the molecular level, p-Terphenyl-4-carboxylic acid exerts its effects through several mechanisms. It is believed to function as an acid-base catalyst, contributing to the formation of hydrogen bonds between molecules . This interaction allows for precise control over compound reactivity, which can lead to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of p-Terphenyl-4-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that p-Terphenyl-4-carboxylic acid remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of p-Terphenyl-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and potential toxicity is crucial for determining the appropriate dosage for therapeutic applications .
Metabolic Pathways
p-Terphenyl-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within cells .
Transport and Distribution
The transport and distribution of p-Terphenyl-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its biological activity and function .
Subcellular Localization
p-Terphenyl-4-carboxylic acid’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular activities and functions .
特性
IUPAC Name |
4-(4-phenylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-19(21)18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHHREPACLZKDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433493 | |
| Record name | p-Terphenyl-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5731-15-7 | |
| Record name | p-Terphenyl-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Terphenyl-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does p-terphenyl-4-carboxylic acid interact with a silver surface, and what happens to its organization upon exposure to hydrogen sulfide (H2S)?
A1: p-Terphenyl-4-carboxylic acid forms self-assembled monolayers (SAMs) on silver surfaces. [] This interaction likely occurs through the carboxylic acid group, which can bind to the silver. Upon exposure to H2S vapor, the organized monolayer undergoes a fascinating transformation. The H2S causes the p-terphenyl-4-carboxylic acid molecules within the monolayer to reorganize into nano-sized clusters. [] This suggests that the H2S disrupts the interaction between the carboxylic acid group and the silver surface, possibly by protonating the acid. Interestingly, when mixed with n-hexadecanoic acid in a monolayer, the two molecules separate into distinct phases upon exposure to H2S, highlighting the influence of molecular structure and intermolecular interactions on the reorganization process. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




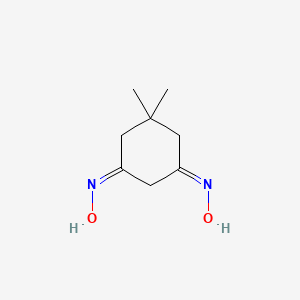
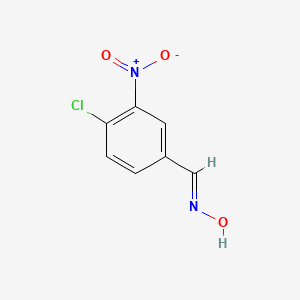
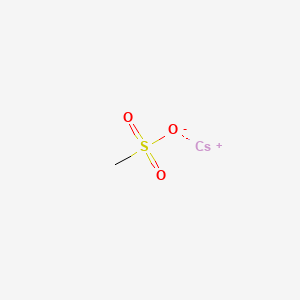
![[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine](/img/structure/B1588445.png)

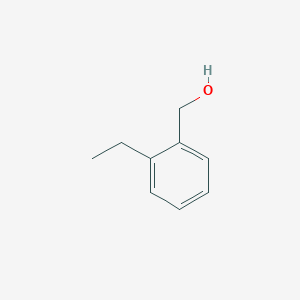
![5-Ethoxyimidazo[1,2-a]pyridine](/img/structure/B1588449.png)

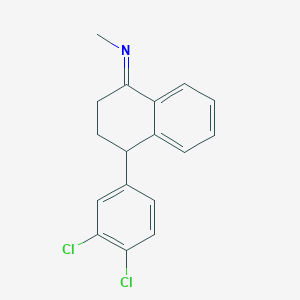


![[6]-Gingerdiol 3,5-diacetate](/img/structure/B1588459.png)
